molecular formula C11H8O5 B11886804 2H-1-Benzopyran-5-carboxaldehyde, 6-hydroxy-7-methoxy-2-oxo- CAS No. 68468-11-1

2H-1-Benzopyran-5-carboxaldehyde, 6-hydroxy-7-methoxy-2-oxo-

Cat. No.: B11886804
CAS No.: 68468-11-1
M. Wt: 220.18 g/mol
InChI Key: YCMDFYMVIWLLRO-UHFFFAOYSA-N
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Description

6-Hydroxy-7-methoxy-2-oxo-2H-chromene-5-carbaldehyde is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring substances found in many plants and have been widely studied for their medicinal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-7-methoxy-2-oxo-2H-chromene-5-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base such as piperidine . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-7-methoxy-2-oxo-2H-chromene-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products

    Oxidation: 6-Hydroxy-7-methoxy-2-oxo-2H-chromene-5-carboxylic acid.

    Reduction: 6-Hydroxy-7-methoxy-2-oxo-2H-chromene-5-methanol.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

6-Hydroxy-7-methoxy-2-oxo-2H-chromene-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-7-methoxy-2-oxo-2H-chromene-5-carbaldehyde involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals . In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-7-methoxy-2-oxo-2H-chromene-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

68468-11-1

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

6-hydroxy-7-methoxy-2-oxochromene-5-carbaldehyde

InChI

InChI=1S/C11H8O5/c1-15-9-4-8-6(2-3-10(13)16-8)7(5-12)11(9)14/h2-5,14H,1H3

InChI Key

YCMDFYMVIWLLRO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=CC(=O)OC2=C1)C=O)O

Origin of Product

United States

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